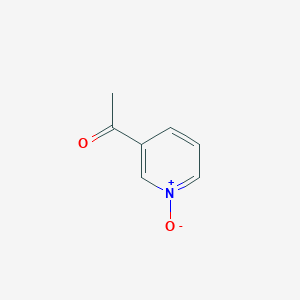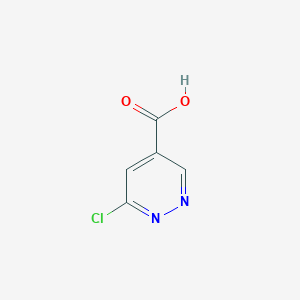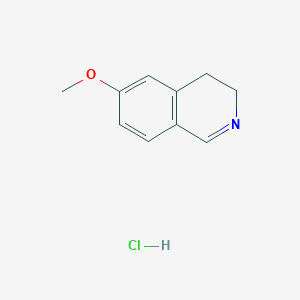
6-Methoxy-3,4-dihydroisoquinoline hydrochloride
Übersicht
Beschreibung
6-Methoxy-3,4-dihydroisoquinoline hydrochloride is a compound that is structurally related to various quinoline derivatives, which have been extensively studied due to their interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as 6-methoxyquinoline and its derivatives have been synthesized and analyzed for their potential applications in biomedical analysis, as fluorophores, and in the synthesis of modulators of nuclear receptors .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, 6-methoxyquinoline derivatives have been synthesized from methoxyaniline through cyclization, nitration, and chlorination steps . Similarly, dynamic kinetic resolution methods have been employed to synthesize enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors . These methods demonstrate the complexity and the precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline was determined, and the absolute configurations of its optical antipodes were assigned . This level of structural analysis is crucial for understanding the stereochemistry and the potential biological activity of these compounds.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, aminodehalogenation, and reduction. For instance, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine involved nucleophilic substitution of methoxy groups and reduction steps . These reactions are important for modifying the chemical structure to achieve desired properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, have been studied. 6-Methoxy-4-quinolone, for example, exhibits strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . Additionally, the photophysical properties of 6-methoxyquinoline have been investigated using picosecond transient absorption spectroscopy, revealing insights into the dynamics of photoinduced processes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Selective Ether Cleavage : 6-Methoxy-3,4-dihydroisoquinoline hydrochloride is utilized in the selective ether cleavage of certain dihydroisoquinolines, providing a pathway to 6-methoxy-7-hydroxy-isoquinoline derivatives (Bruderer & Brossi, 1965).
Structural Analysis : This compound is used in structural analysis studies, especially to determine the position of RO-substituents in isomeric derivatives, aiding in the understanding of cyclization mechanisms of certain compounds (Waigh, 1980).
Synthesis of Isoquinolines : It plays a role in the synthesis of various isoquinoline derivatives, such as in the Bischler–Napieralski isoquinoline synthesis, where it appears as both a normal and abnormal reaction product (Doi, Shirai, & Sato, 1997).
Biological and Pharmacological Research
Analgesic Activity : Studies have explored the synthesis of dihydroisoquinoline derivatives and tested their analgesic activities, finding some to have effects greater than standard analgesics like metamizole sodium (Surikova et al., 2017).
Anthelmintic and Insecticidal Activities : Hydrochlorides of synthesized dihydroisoquinolines, including 6-methoxy variants, have shown both anthelmintic and weak insecticidal activities. Certain derivatives exceeded the activity of standard anthelmintic drugs (Surikova, Mikhailovskii, Syropyatov, & Yusov, 2017).
Antimicrobial Properties : Some novel 6-methoxy-1H-pyrazolo quinoline derivatives have been synthesized and evaluated for their antimicrobial activity, indicating a potential application in combating various bacterial and fungal strains (El-Gamal, Hagrs, & Abulkhair, 2016).
Pharmaceutical Research
Cytotoxicity and Tubulin Inhibition : Research into 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has revealed their potential as tubulin-polymerization inhibitors, with significant cytotoxic activity in in vitro assays. These studies contribute to understanding the role of these compounds in cancer therapy (Wang et al., 2014).
Metabolism in Drug Development : The metabolism of certain 8-aminoquinoline drugs, closely related to 6-methoxy-3,4-dihydroisoquinoline hydrochloride, has been studied in rat liver microsomes. This research is crucial for understanding the pharmacokinetics and safety profiles of these compounds (Theoharides, Chung, & Velázquez, 1985).
Safety And Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6-7H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXMVHTKNCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630079 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,4-dihydroisoquinoline hydrochloride | |
CAS RN |
93549-15-6 | |
| Record name | 6-Methoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



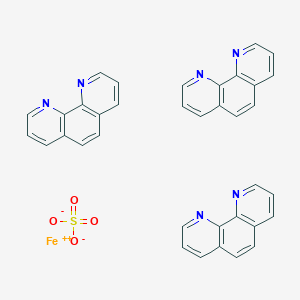
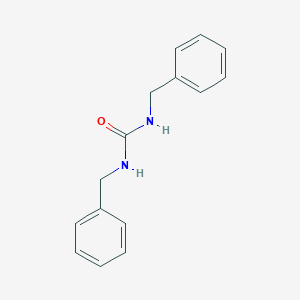


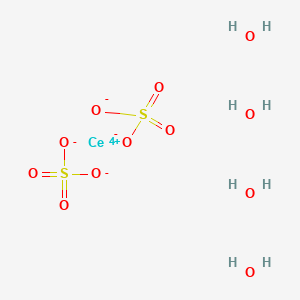

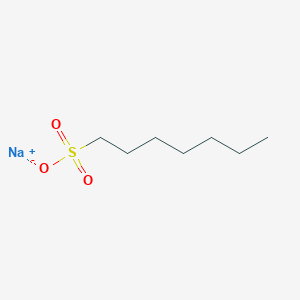
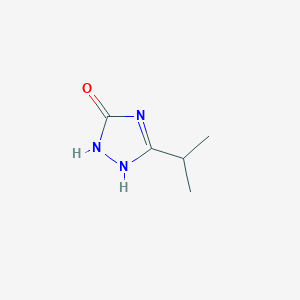
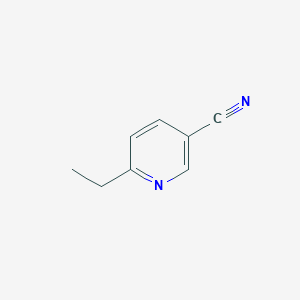
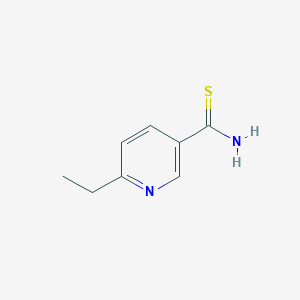

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
